![molecular formula C22H26N2O4 B2875022 N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-4-phenylbutanamide CAS No. 900997-53-7](/img/structure/B2875022.png)
N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-4-phenylbutanamide
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Overview
Description
The compound “N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-4-phenylbutanamide” is a complex organic molecule. It contains a pyrrolidinone ring, which is a common structure in many pharmaceuticals and natural products . The 3,4-dimethoxyphenyl group is also a common motif in many bioactive compounds .
Chemical Reactions Analysis
The chemical reactivity of this compound would likely be influenced by the presence of the pyrrolidinone ring and the phenyl groups. The carbonyl group in the pyrrolidinone ring could potentially undergo reactions with nucleophiles, and the phenyl rings could participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its molecular structure. The presence of the polar carbonyl group and the potential for hydrogen bonding could impact its solubility and stability .Scientific Research Applications
Antimicrobial Activity
The compound’s derivatives, particularly those with a 1,3,4-oxadiazole nucleus, have been synthesized and tested for their antimicrobial efficacy. These derivatives have shown inhibitory activity against pathogenic Gram-positive and Gram-negative bacteria, as well as the yeast-like pathogenic fungus Candida albicans. Certain piperazinomethyl derivatives displayed broad-spectrum antibacterial activities with minimal inhibitory concentrations ranging from 0.5 to 8 μg/mL .
Anti-Proliferative Activity in Cancer Research
N-Mannich bases of the compound have been evaluated for their anti-proliferative activity against various cancer cell lines, including prostate cancer (PC3), human colorectal cancer (HCT-116), human hepatocellular carcinoma (HePG-2), human epithelioid carcinoma (HeLa), and human breast cancer (MCF7). Some derivatives have shown optimal anti-proliferative activity, indicating potential applications in cancer treatment research .
Synthesis of Biologically Active Heterocyclic Compounds
The compound serves as a precursor in the synthesis of biologically active heterocyclic compounds. The 1,3,4-Oxadiazole nucleus, for instance, is a significant building unit in several drugs, including broad-spectrum antibacterial, antiretroviral, anticancer, anti-obesity/antidiabetic, and antihypertensive drugs .
Chemical Intermediate in Pharmaceutical Synthesis
Related compounds, such as 3,4-dimethoxyphenylacetonitrile, are used as intermediates in the synthesis of muscle relaxants like papaverine. This indicates that our compound of interest could also be employed in the synthesis of pharmacologically relevant molecules .
Material Science and Nanotechnology
While not directly related to the compound , derivatives of 3,4-dimethoxyphenyl compounds have been utilized in material science and nanotechnology for the development of novel materials with specific properties. This suggests potential research applications in designing new materials or nanodevices .
Analytical Chemistry
Compounds with the 3,4-dimethoxyphenyl moiety are often characterized using various analytical techniques such as IR Spectrum and Mass Spectrometry. This implies that our compound could be used as a standard or reference in analytical chemistry for method development and validation .
Future Directions
properties
IUPAC Name |
N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-4-phenylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O4/c1-27-19-12-11-18(14-20(19)28-2)24-15-17(13-22(24)26)23-21(25)10-6-9-16-7-4-3-5-8-16/h3-5,7-8,11-12,14,17H,6,9-10,13,15H2,1-2H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GABHWNGYHQVVLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)CCCC3=CC=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-4-phenylbutanamide |
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